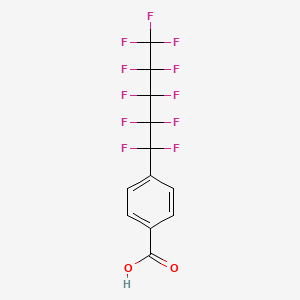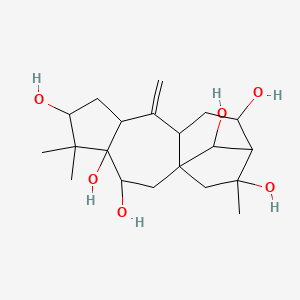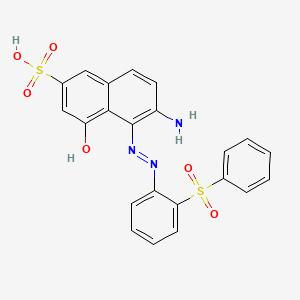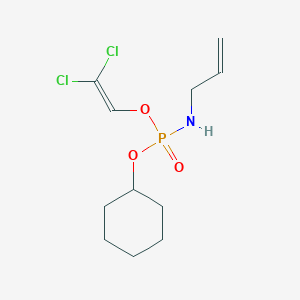
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester is a chemical compound with the molecular formula C11-H18-Cl2-N-O3-P and a molecular weight of 314.17 . This compound is known for its unique structure, which includes a phosphoramidic acid moiety and a cyclohexyl-2,2-dichloroethenyl ester group.
Preparation Methods
The synthesis of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves several steps. The synthetic routes typically include the reaction of phosphoramidic acid derivatives with cyclohexyl-2,2-dichloroethenyl esters under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar compounds to 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester include other phosphoramidic acid derivatives and cyclohexyl esters These compounds share structural similarities but may differ in their chemical reactivity and applications
Properties
CAS No. |
25646-24-6 |
|---|---|
Molecular Formula |
C11H18Cl2NO3P |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
N-[cyclohexyloxy(2,2-dichloroethenoxy)phosphoryl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H18Cl2NO3P/c1-2-8-14-18(15,16-9-11(12)13)17-10-6-4-3-5-7-10/h2,9-10H,1,3-8H2,(H,14,15) |
InChI Key |
CGWWNNSVTHJLHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNP(=O)(OC=C(Cl)Cl)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



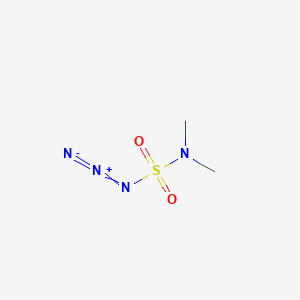
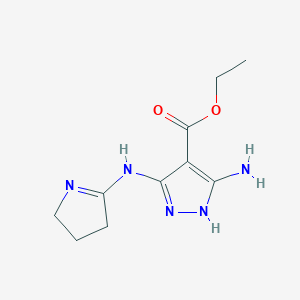
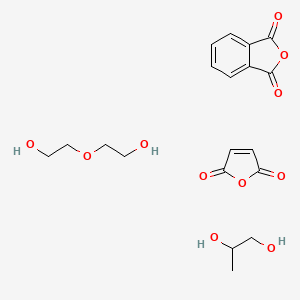
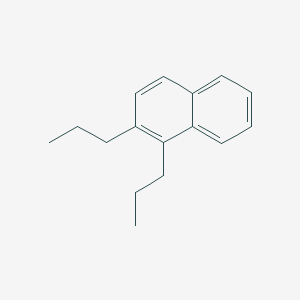

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)



